Home > Products > Building Blocks P12237 > 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride
1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride - 1432754-52-3

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Catalog Number: EVT-1693176
CAS Number: 1432754-52-3
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a substituted 1H-pyrrolo[2,3-b]pyridine derivative. Compounds within this class have garnered significant attention due to their unique bioisosteric properties and a wide spectrum of potential biological activities. [ [] ] Notably, 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride serves as a key building block in the synthesis of various biologically active compounds. [ [] ]

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective antagonist of the vascular endothelial growth factor receptor-2 (VEGFR-2). [] It is primarily metabolized through oxidation and conjugation reactions, with a key metabolic pathway involving direct conjugation of the pyridin-5-yl group with N-acetylglucosamine in cynomolgus monkeys. []

Pexidartinib Dihydrochloride Dihydrate

Compound Description: Pexidartinib is a small molecule inhibitor of CSF1R, c-Kit, and Flt3 receptor tyrosine kinases, showing therapeutic potential for tenosynovial giant cell tumor. [, ] The dihydrochloride salt of pexidartinib forms a dihydrate crystal structure stabilized by N–H···O and N–H···Cl interactions. []

Relevance: The chemical structure of pexidartinib dihydrochloride dihydrate contains a central pyridine ring with a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl substituent at position 5. This substituent shares a structural similarity with the target compound, 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, specifically the 1H-pyrrolo[2,3-b]pyridine moiety. This shared fragment makes it relevant as a related compound. [, ]

(3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)

Compound Description: Compound 22 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8), a key regulator of transcription and an oncogene implicated in colorectal cancer. [] It exhibits anti-tumor activity in colorectal cancer xenografts by inhibiting CDK8, thereby suppressing the WNT/β-catenin signaling pathway and inducing cell cycle arrest. []

Relevance: Compound 22 contains the 1H-pyrrolo[2,3-b]pyridine scaffold, a key structural feature also present in 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. The shared scaffold, despite differences in substitution patterns and the presence of additional functional groups, establishes a structural connection between the two compounds. []

N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

Compound Description: This compound features a pyrrolo[2,3-b]pyridine core with a nitro group at the 5-position and a complex substituent at the 4-position. [] The crystal structure reveals an intramolecular N—H⋯O hydrogen bond and specific dihedral angles between different aromatic rings within the molecule. []

Relevance: The presence of the 1H-pyrrolo[2,3-b]pyridine moiety links this compound structurally to 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. Although the substitution pattern differs significantly, the shared core structure makes it a relevant related compound. []

(Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (Compound 1)

Compound Description: This compound serves as a starting point for developing potent inhibitors of cell division cycle 7 kinase (Cdc7). [] Structural modifications, particularly the introduction of a benzylamino group and a thiazole ring, led to the identification of more potent Cdc7 inhibitors. []

Relevance: Compound 1, although possessing a different substitution pattern and additional functional groups, shares the fundamental 1H-pyrrolo[2,3-b]pyridine framework with 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. This structural similarity makes it relevant as a related compound, particularly in the context of Cdc7 inhibitor development. []

[(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (Compound 42)

Compound Description: Compound 42 is a potent ATP-mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM. [] It was developed through structural modifications of compound 1, demonstrating the importance of the benzylamino and thiazole moieties for potent Cdc7 inhibition. []

Relevance: Although structurally distinct from 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, Compound 42, like compound 1, belongs to a group of Cdc7 inhibitors containing the 1H-pyrrolo[2,3-b]pyridine scaffold. This shared structural feature, despite differences in overall structure and substitution patterns, establishes a link between these compounds in the context of Cdc7 inhibition. []

(R)-1-(4-benzoyl-2-methylpiperazin-1-yl)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione (BMS-377806)

Compound Description: BMS-377806 is an azaindole derivative developed as an inhibitor of HIV-1 attachment. [] It demonstrates significant improvements in pharmaceutical properties compared to its indole-based counterparts. []

Relevance: This compound shares a structural resemblance with 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride through the presence of the 1H-pyrrolo[2,3-b]pyridine scaffold. Despite differences in substitution and the presence of additional functional groups, the shared core structure makes it relevant as a related compound. []

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043)

Compound Description: BMS-488043 is a potent inhibitor of HIV-1 attachment that advanced to clinical studies. [] It displays antiviral activity by targeting the HIV-1 attachment process and represents a promising lead for developing novel anti-HIV therapies. []

Relevance: Although BMS-488043 contains a 1H-pyrrolo[2,3-c]pyridine core, which is an isomer of the 1H-pyrrolo[2,3-b]pyridine core found in 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, the two compounds are structurally related. This structural similarity, arising from the close relationship between the core scaffolds, highlights a potential connection in terms of biological activity or chemical properties. []

LY334370 and its Analogues

Compound Description: LY334370 is a selective 5-HT(1F) receptor agonist initially developed for migraine treatment. [] It demonstrates potent inhibition of dural inflammation. To improve selectivity over other 5-HT(1) receptor subtypes, several analogues were synthesized, exploring various substitutions at the C-5 position of the pyrrolo[3,2-b]pyridine scaffold. []

Relevance: While LY334370 and its analogues are based on the pyrrolo[3,2-b]pyridine scaffold, which differs from the 1H-pyrrolo[2,3-b]pyridine core in 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, they represent a class of structurally related compounds. This structural similarity arises from the close relationship between the pyrrolopyridine isomers, making them relevant for comparing structure-activity relationships and exploring potential shared biological targets. []

1-Benzyl-1H-pyrrolo(2,3-b)pyridines and 5-Benzyl-5H-pyrrolo(2,3-b)pyrazines

Compound Description: These two classes of compounds, substituted 1-benzyl-1H-pyrrolo(2,3-b)pyridines and 5-benzyl-5H-pyrrolo-(2,3-b)pyrazines, are synthesized using gold catalysis. [] The synthetic route involves cycloisomerization of corresponding N-benzyl-3-alkynyl-5-arylpyridin(or pyrazin)-2-yl amines with AuCl3. []

Relevance: Both 1-benzyl-1H-pyrrolo(2,3-b)pyridines and 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride share the 1H-pyrrolo(2,3-b)pyridine core structure. Despite differences in substitution patterns, this shared core suggests potential similarities in chemical properties and reactivity. On the other hand, 5-benzyl-5H-pyrrolo(2,3-b)pyrazines, while having a different core structure due to the pyrazine ring, are related to the target compound as they are synthesized through a similar gold-catalyzed approach, implying potential commonalities in their synthetic pathways and potential applications. []

Compound Description: These compounds, available in chlorine and bromine variants, are synthesized through a rearrangement reaction involving 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts and acetic anhydride. [] This rearrangement offers insights into the reactivity and potential transformations of related heterocyclic systems. []

Relevance: While these compounds differ significantly from 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride in their overall structure, they belong to the broader class of pyrrolopyridine derivatives. This categorization highlights a general structural connection and potential shared reactivity patterns despite the differences in ring saturation and substitution. []

(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine (Nonane)

Compound Description: (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, also known as "nonane", is a crucial intermediate in synthesizing moxifloxacin, an antibiotic. [] A new stereoselective synthesis of this compound was developed involving stereoselective reduction of a dione precursor. []

Relevance: Although (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine has a saturated pyrrolopyridine core and a different arrangement of heteroatoms compared to 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, both compounds fall under the broad category of pyrrolopyridine derivatives. This shared classification suggests potential similarities in their chemical properties and potential applications despite the structural differences. []

Compound Description: Venetoclax is a Bcl-2 inhibitor used for treating hematologic malignancies. [, ] Two of its oxidative metabolites, venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA), were identified. [] VHA is formed through a Meisenheimer rearrangement of VNO. []

Relevance: Venetoclax, along with its metabolites VNO and VHA, all incorporate the 1H-pyrrolo[2,3-b]pyridine moiety, which is also present in 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. Despite significant differences in their overall structure due to various substituents and functional groups, this shared moiety highlights a structural link, suggesting potential similarities in their binding interactions with biological targets and potential metabolic pathways. [, , ]

3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide (Compound 12)

Compound Description: Compound 12 is a potent CDK8 inhibitor with anti-proliferative effects against acute myeloid leukemia (AML) cell lines. [] It inhibits STAT-1 and STAT-5 phosphorylation, indicating its potential as a therapeutic agent for AML. []

Relevance: Compound 12 and 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride share the 1H-pyrrolo[2,3-b]pyridine core structure. This structural similarity, despite the presence of a benzamide substituent and a furan ring in compound 12, suggests potential overlaps in their chemical properties and biological activities. []

2-(1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (Compound w2)

Compound Description: Compound w2 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) with potential for treating inflammatory bowel disease (IBD). [] It exhibits therapeutic effects in a dextran sulfate sodium-induced colitis model, suggesting its potential as a new treatment option for IBD. []

Vemurafenib (PLX4032)

Compound Description: Vemurafenib is a BRAF inhibitor used for treating metastatic melanoma with the BRAFV600E mutation. [] Its brain distribution is limited due to active efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) at the blood-brain barrier. []

Relevance: Vemurafenib is grouped into the same class of kinase modulators as the compound [5-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl-methyl)-pyridin-2-yl]-(6-trifluoromethyl-pyridin-3-yl-methyl)-amine hydrochloride. Both compounds target specific kinases and are investigated for their therapeutic potential in various diseases. [, ] This classification suggests that 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, while structurally distinct, might share similarities in its interactions with kinases or other biological targets due to the presence of the 1H-pyrrolo[2,3-b]pyridine moiety. [, ]

6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]MK6240)

Compound Description: [18F]MK6240 is a PET radiotracer used for imaging tau protein aggregates in the brain, a hallmark of Alzheimer's disease. [] Analysis of the early phase of [18F]MK6240 dynamic PET imaging allows for the derivation of cerebral perfusion indices, providing insights into regional blood flow in the brain. []

Relevance: While [18F]MK6240 features a 1H-pyrrolo[2,3-c]pyridine core, which is an isomer of the 1H-pyrrolo[2,3-b]pyridine core found in 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, the presence of these similar core structures suggests a potential connection. This structural similarity, stemming from the isomeric relationship between the pyrrolopyridine cores, may translate to similarities in their pharmacological properties or interactions with biological targets. []

(E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide (LASSBio-1524)

Compound Description: LASSBio-1524 is an N-acylhydrazone (NAH) derivative that shows inhibitory activity against IKK2, a kinase involved in the NF-κB pathway. [] Its moderate potency prompted further structural modifications to improve its activity. []

Relevance: LASSBio-1524 served as a starting point for developing more potent IKK2 inhibitors, one of which is structurally related to 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. Although LASSBio-1524 itself does not share the 1H-pyrrolo[2,3-b]pyridine core, its role in developing a related IKK2 inhibitor makes it relevant to understanding the structure-activity relationships within this chemical series. []

(E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride (LASSBio-1829 hydrochloride)

Compound Description: LASSBio-1829 hydrochloride is a potent IKK2 inhibitor with improved potency compared to its parent compound, LASSBio-1524. [] It demonstrates anti-inflammatory properties in various in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases. []

Relevance: LASSBio-1829 hydrochloride is a potent IKK2 inhibitor with improved potency compared to its parent compound, LASSBio-1524, and it is structurally related to 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. It incorporates the 1H-pyrrolo[2,3-b]pyridine core, a key structural feature also present in 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. This structural similarity, despite the presence of additional substituents and a different scaffold, makes LASSBio-1829 hydrochloride a relevant related compound, suggesting potential similarities in their biological activities, particularly in the context of IKK2 inhibition. []

3-bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol

Compound Description: This compound serves as a key intermediate in the synthesis of 7-azaserotonin and 7-azamelatonin. [] It undergoes formal C3-electrophilic reaction with Meldrum's acid, affording a lactone derivative that is further elaborated to introduce the C2 unit into the 7-azaindole skeleton. []

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine scaffold with 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. Despite differences in substitution patterns and oxidation states, the shared core structure suggests potential similarities in their chemical properties and reactivity. []

5-substitutedphenyl-4-[6-{2-(1-(3-(thiophen-2-yl)phenyl)ethylidene)hydrazinyl}1H-pyrrolo[2,3-b]pyridin-1-yl]4H-1,2,4-triazole-3-thioles (Series 4a-f)

Compound Description: This series of compounds comprises six derivatives (4a-f) with varying substituents at the 5-position of the phenyl ring. [] These compounds were synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi. []

Relevance: The compounds in this series share the 1H-pyrrolo[2,3-b]pyridine core structure with 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. The shared core structure, despite the presence of a bulky substituent containing a triazolethiol moiety and a thiophene ring, suggests a potential for similar reactivity or biological activity, especially considering their evaluation as antimicrobial agents. []

(+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-acetic acid hydrochloride (Compound A)

Compound Description: This compound is a related substance of clopidogrel hydrogen sulfate, an antiplatelet medication. [] It is used as a reference standard in the quality control of clopidogrel hydrogen sulfate to monitor its purity and identify potential impurities. []

Relevance: While Compound A features a thieno[3,2-c]pyridine core, which is different from the 1H-pyrrolo[2,3-b]pyridine core in 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, it is relevant as a related substance in the context of clopidogrel hydrogen sulfate. This relevance stems from the fact that both the thieno[3,2-c]pyridine core and the 1H-pyrrolo[2,3-b]pyridine core belong to a broader class of bicyclic heteroaromatic systems, implying potential similarities in their chemical properties or biological activities. []

Methyl α-(2-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridin-6(7H)-acetate hydrochloride (Compound B)

Compound Description: Similar to Compound A, this compound is another related substance of clopidogrel hydrogen sulfate, serving as a reference standard in quality control procedures to ensure the purity and identify potential impurities in the drug substance. []

Compound Description: This compound, along with Compounds A and B, serves as a related substance of clopidogrel hydrogen sulfate. [] Its role as a reference standard in quality control procedures highlights the importance of monitoring and controlling related substances to ensure the safety and efficacy of drug products. []

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1)

Compound Description: Compound 1 is a potent and selective Bcl-2 inhibitor, exhibiting various solid forms, including an anhydrate, hydrate, solvate, and hydrochloride and sulfate salts. [] The existence of different solid forms is crucial in drug development as it can significantly impact the compound's bioavailability, stability, and manufacturability. []

Relevance: Compound 1 is structurally similar to 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, as they share the 1H-pyrrolo[2,3-b]pyridine moiety. [] This shared moiety, despite the presence of a complex and large substituent in Compound 1, suggests potential similarities in their binding interactions with biological targets, particularly those involving the 1H-pyrrolo[2,3-b]pyridine scaffold. []

(R)-(+)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-(1-aminoethyl)benzamide

Compound Description: This compound acts as a therapeutic agent for corneal endothelial dysfunction, promoting the adhesion of corneal endothelial cells. [, ] Its efficacy in enhancing corneal endothelial cell function highlights its potential in treating corneal disorders and improving vision. [, ]

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. This structural similarity, despite differences in the position of the benzamide substituent and the presence of an aminoethyl group, suggests potential commonalities in their chemical properties and potential biological activities, particularly those related to cell adhesion or tissue repair. [, ]

Overview

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a chemical compound that has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment. It belongs to a class of compounds known for their biological activity, specifically as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various tumorigenic processes. The compound is characterized by its unique pyrrolo-pyridine structure, which contributes to its pharmacological properties.

Source and Classification

The compound is classified under the Chemical Abstracts Service (CAS) number 1432754-52-3 and has a molecular formula of C8_8H10_{10}ClN3_3 with a molecular weight of 183.64 g/mol . It appears as a solid, typically clear in color, and is used in various chemical and pharmaceutical applications. The compound's synthesis and derivatives have been reported in several patents and scientific literature, highlighting its relevance in drug discovery.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride involves several steps that typically include the formation of the pyrrolo[2,3-b]pyridine framework followed by functionalization to introduce the methanamine moiety.

  1. Starting Materials: The synthesis often begins with commercially available pyridine derivatives or other heterocycles.
  2. Cyclization: Key reactions may involve cyclization processes that form the pyrrolo ring system, often using reagents such as aldehydes or ketones to facilitate this transformation.
  3. Functionalization: Subsequent steps introduce the amine group, which may involve reductive amination techniques or direct amination methods.
  4. Hydrochloride Salt Formation: The final product is typically converted into its hydrochloride salt form for improved solubility and stability.

The specific synthetic routes can vary significantly depending on the desired substituents and the synthetic strategy employed.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride features a fused bicyclic system comprising a pyrrole and a pyridine ring. The key structural details include:

The compound exhibits significant electronic properties due to its heteroatoms (nitrogens) within the rings, which influence its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride can participate in various chemical reactions typical for amines and heterocycles:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  • Acylation: The amine can be acylated to form amides, which can modify its biological activity.
  • Condensation Reactions: The presence of both nitrogen atoms allows for potential condensation reactions with carbonyl compounds.

These reactions are crucial for developing derivatives that may enhance therapeutic efficacy or alter pharmacokinetic properties.

Mechanism of Action

Process and Data

The primary mechanism of action for 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride relates to its role as an inhibitor of fibroblast growth factor receptors. By binding to these receptors:

  1. Inhibition of Signaling Pathways: The compound disrupts aberrant FGFR signaling pathways that are often activated in cancerous cells.
  2. Induction of Apoptosis: It has been shown to induce apoptosis in certain breast cancer cell lines through mechanisms that may involve cell cycle arrest and activation of apoptotic pathways.
  3. Reduction of Cell Migration: The compound also inhibits migration and invasion capabilities of cancer cells, which is critical in preventing metastasis.

These actions underscore its potential as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form, typically clear.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt form.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits typical reactivity associated with amines and heterocyclic compounds.

Relevant data on melting points, boiling points, or specific heat capacities were not provided but are essential for practical applications.

Applications

Scientific Uses

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride has significant applications in:

  • Cancer Research: As a lead compound for developing new FGFR inhibitors aimed at treating various cancers.
  • Pharmaceutical Development: Its derivatives are explored for enhanced efficacy against specific cancer types or improved pharmacological profiles.

Research continues into optimizing this compound's structure to enhance its therapeutic potential while minimizing side effects.

Properties

CAS Number

1432754-52-3

Product Name

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine;hydrochloride

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4,9H2,(H,10,11);1H

InChI Key

IQHBSWJOZDDAIR-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C=C21)CN.Cl

Canonical SMILES

C1=CNC2=NC=C(C=C21)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.